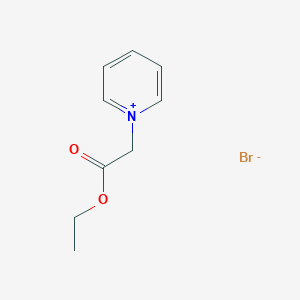

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-pyridin-1-ium-1-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBOIFNOMWXDFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938216 | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-40-5 | |

| Record name | Pyridinium, 1-(2-ethoxy-2-oxoethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(ethoxycarbonylmethyl)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17282-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, a quaternary ammonium salt with potential applications in various fields of chemical and pharmaceutical research. This document outlines a detailed experimental protocol for its synthesis, along with a summary of its key physical and spectral properties.

Introduction

This compound, also known as N-(ethoxycarbonylmethyl)pyridinium bromide, belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within the pyridine ring, counterbalanced by a halide anion. The presence of the ethoxycarbonylmethyl group introduces functionality that can be valuable for further chemical modifications and may influence its biological activity. This guide details a reproducible method for the laboratory-scale synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a direct quaternization reaction of pyridine with ethyl 2-bromoacetate. This reaction, a classic example of a Menschutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic carbon of the ethyl 2-bromoacetate, leading to the formation of the pyridinium salt.

Experimental Protocol

Materials:

-

Pyridine (C₅H₅N)

-

Ethyl 2-bromoacetate (C₄H₇BrO₂)

-

Anhydrous ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine (1 equivalent) in anhydrous ethanol.

-

To this solution, add ethyl 2-bromoacetate (1.4 equivalents).

-

Heat the reaction mixture to reflux and maintain it for 40 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. This will likely result in a crude oily or solid product.

-

To the crude product, add diethyl ether and stir to induce crystallization.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield this compound as a solid.

Characterization Data

The following tables summarize the key physical and spectral properties of this compound. It should be noted that there are some discrepancies in the reported melting points from different commercial sources.

Physical Properties

| Property | Value | Reference |

| CAS Number | 17282-40-5 | |

| Molecular Formula | C₉H₁₂BrNO₂ | [1] |

| Molecular Weight | 246.10 g/mol | |

| Melting Point | 112-115 °C or 137-139 °C | [1] |

| Appearance | Solid |

Spectroscopic Data

Note: Experimentally obtained spectra for this compound were not available in the searched literature. The following data are predicted based on the analysis of structurally similar pyridinium salts.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.1-9.3 | d | 2H | Protons ortho to Nitrogen |

| ~8.6-8.8 | t | 1H | Proton para to Nitrogen |

| ~8.1-8.3 | t | 2H | Protons meta to Nitrogen |

| ~5.8-6.0 | s | 2H | -CH₂- (methylene) |

| ~4.2-4.4 | q | 2H | -O-CH₂- (ethyl) |

| ~1.2-1.4 | t | 3H | -CH₃ (ethyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~167-169 | C=O (ester carbonyl) |

| ~145-147 | Carbons ortho to Nitrogen |

| ~144-146 | Carbon para to Nitrogen |

| ~128-130 | Carbons meta to Nitrogen |

| ~62-64 | -O-CH₂- (ethyl) |

| ~60-62 | -CH₂- (methylene) |

| ~13-15 | -CH₃ (ethyl) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1740-1720 | C=O stretch (ester) |

| ~1630-1580 | C=C and C=N stretch (ring) |

| ~1200-1000 | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Assignment |

| ~166 | [M-Br]⁺ (C₉H₁₂NO₂)⁺ - Cationic fragment |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide (CAS Number: 17282-40-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, also known as N-(Ethoxycarbonylmethyl)pyridinium bromide, is a quaternary pyridinium salt. This compound serves as a key precursor in the synthesis of various heterocyclic compounds, most notably fluorescent indolizine derivatives. Its utility stems from its ability to form a pyridinium ylide, a reactive intermediate that readily participates in cycloaddition reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of fluorescent probes for cellular imaging.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1. It is important to note that the reported melting point varies between different suppliers, which may be attributed to differences in purity or measurement conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17282-40-5 | N/A |

| Molecular Formula | C₉H₁₂BrNO₂ | N/A |

| Molecular Weight | 246.10 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Melting Point | 112-115 °C or 137-139 °C | N/A |

| Purity | ≥95% | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in polar solvents | Inferred from reactivity |

Synthesis

The synthesis of this compound is achieved through the quaternization of pyridine with ethyl bromoacetate. This is a classic Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or acetone.

-

Addition of Alkylating Agent: To the stirred solution, add ethyl bromoacetate (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the product often precipitates out of the solution. The solid can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the reviewed literature. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyridinium ring protons (deshielded), the methylene protons adjacent to the nitrogen and carbonyl groups, and the ethyl ester protons (triplet and quartet). |

| ¹³C NMR | Resonances for the pyridinium ring carbons (deshielded), the carbonyl carbon of the ester, the methylene carbon, and the ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1740-1750 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching of the pyridinium ring. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the cation [C₉H₁₂NO₂]⁺ at m/z 166.08. |

Reactivity and Applications

The primary application of this compound is as a precursor for the in-situ generation of a pyridinium ylide. This is typically achieved by treating the pyridinium salt with a base, which deprotonates the methylene group acidic due to the adjacent positively charged nitrogen and the electron-withdrawing ester group. The resulting pyridinium ylide is a 1,3-dipole and readily undergoes cycloaddition reactions.

Synthesis of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates

A significant application of this compound is in the one-pot synthesis of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates. These compounds are highly fluorescent and have been utilized as dyes for cellular imaging.

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as ethanol, add diethyl 2-(ethoxymethylene)malonate (1.0-1.2 equivalents).

-

Base Addition: Add a base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to the reaction mixture. The base facilitates the in-situ formation of the pyridinium ylide.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours.

-

Mechanism: The reaction proceeds via an initial Michael addition of the pyridinium ylide to the diethyl 2-(ethoxymethylene)malonate, followed by an intramolecular cyclization and subsequent elimination to form the fluorescent indolizine core.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography on silica gel to yield the desired 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylate.

Application in Cellular Imaging

The synthesized 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylate derivatives exhibit strong fluorescence, making them suitable for biological imaging applications. A positively charged analog has been shown to specifically stain the nucleus of permeabilized cells.

The following is a general protocol for staining cells with these fluorescent dyes. Specific parameters such as dye concentration and incubation times may need to be optimized for different cell types and experimental conditions.

-

Cell Culture: Culture cells (e.g., H9c2 rat myoblast cells) on a suitable substrate for microscopy, such as glass-bottom dishes or chamber slides.

-

Cell Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), for 10-15 minutes at room temperature.

-

Permeabilization: If targeting intracellular structures, permeabilize the cells with a detergent solution, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.

-

Staining: Incubate the fixed and permeabilized cells with a solution of the fluorescent indolizine dye in PBS at a predetermined concentration (e.g., 1-10 µM) for 15-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells several times with PBS to remove unbound dye.

-

Imaging: Mount the samples with an appropriate mounting medium and visualize using a fluorescence microscope with suitable excitation and emission filters.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its role as a precursor to pyridinium ylides, which are key intermediates in the construction of complex heterocyclic systems. The application of this compound in the synthesis of novel fluorescent dyes for cellular imaging highlights its importance in the development of tools for biological research. Further exploration of the reactivity of this pyridinium salt and its derivatives holds promise for the discovery of new synthetic methodologies and the creation of advanced functional molecules.

Navigating the Solubility Landscape of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Bromide: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, a pyridinium-based ionic liquid, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's behavior in solution.

Executive Summary

This compound, also known as N-(ethoxycarbonylmethyl)pyridinium bromide, is a quaternary ammonium salt with potential applications in various chemical and pharmaceutical domains. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and purification processes. This guide provides a consolidated overview of its anticipated solubility based on related compounds, details a robust experimental protocol for precise solubility determination, and presents a visual workflow for this procedure. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on providing the necessary tools and methodologies for researchers to conduct their own assessments.

Solubility Profile

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Anticipated Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ionic nature of the pyridinium bromide salt allows for strong ion-dipole interactions with the hydroxyl groups of protic solvents, promoting dissolution. |

| Water | High | As a salt, it is expected to be readily soluble in water due to favorable hydration of the cation and anion. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and strong dipole moment of DMSO can effectively solvate both the pyridinium cation and the bromide anion. |

| Acetone | Moderate to High | Acetone's polarity should allow for the dissolution of the ionic compound, although potentially to a lesser extent than more polar solvents like DMSO or methanol. | |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent that can dissolve many ionic compounds, but its solvating power for this specific salt may be less than that of DMSO or alcohols. | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Low to Moderate | While generally considered non-polar, the polarity of the C-Cl bonds in DCM may allow for some level of dissolution of the ionic salt. |

| Toluene, Hexane | Very Low / Insoluble | The lack of significant polarity in these solvents results in weak interactions with the ionic compound, leading to poor solubility. |

Note: This table is based on general principles of solubility for ionic compounds and qualitative data for structurally related molecules. Experimental verification is essential.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is necessary. The following details a common and effective method for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Vials with sealed caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted solutions using a pre-validated analytical method (e.g., HPLC).

-

Construct a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding of its expected solubility behavior and a detailed experimental protocol for its precise determination. The provided workflow and methodologies are intended to empower researchers to generate reliable data, facilitating the effective application of this compound in their respective fields. It is recommended that the protocol outlined herein be followed to establish a comprehensive and accurate solubility profile of this promising pyridinium salt in a range of relevant organic solvents.

An In-depth Technical Guide to the Mechanism of Pyridinium Ylide Formation from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the pyridinium ylide derived from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide. This ylide is a versatile intermediate in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocyclic scaffolds. This document details the underlying mechanism, presents available quantitative data, outlines a representative experimental protocol, and provides visualizations to elucidate the process.

Core Mechanism: Acid-Base Chemistry

The formation of the pyridinium ylide from this compound is a classic acid-base reaction. The key mechanistic step involves the deprotonation of the α-carbon (the carbon atom adjacent to both the pyridinium nitrogen and the carbonyl group) by a suitable base.

The acidity of the protons on this α-carbon is significantly enhanced by two electron-withdrawing groups:

-

The Pyridinium Ring: The positively charged nitrogen atom acts as a powerful electron sink, withdrawing electron density through the sigma bond and stabilizing the conjugate base.

-

The Ethoxycarbonyl Group: The carbonyl group further delocalizes the negative charge of the resulting carbanion through resonance, significantly increasing the stability of the ylide.

This dual activation makes the methylene protons sufficiently acidic to be removed by a moderately strong base. The resulting species is a stabilized pyridinium ylide, which can be represented as a resonance hybrid of two major contributing structures: one with the negative charge on the carbon and another with the negative charge on the oxygen of the enolate. This resonance stabilization is a key factor in the ylide's ability to be formed and utilized in synthesis.

The overall transformation can be depicted as follows:

A simplified representation of the pyridinium ylide formation.

Quantitative Data

| Property | Value | Reference |

| Starting Material | This compound | |

| CAS Number | 17282-40-5 | [1] |

| Molecular Weight | 246.1 g/mol | [2] |

| Melting Point | 137 - 139 °C | [2] |

| Product | 1-(1-ethoxy-2-oxo-2-pyridin-1-ium-1-yl)ethan-1-ide | |

| 1H NMR (DMSO-d6, δ, ppm) | Predicted shifts based on analogous structures | |

| Ylidic Proton | ~4.5 - 5.5 (singlet) | |

| Pyridinium Protons | ~7.5 - 8.5 (multiplets) | |

| Ethyl Group | ~1.2 (triplet), ~4.1 (quartet) |

Experimental Protocol

The pyridinium ylide is typically generated in situ for immediate use in a subsequent reaction, as the isolated ylide may have limited stability. The following is a representative protocol for the formation of the ylide and its common application in a 1,3-dipolar cycloaddition reaction.

Objective: To generate 1-(1-ethoxy-2-oxo-2-pyridin-1-ium-1-yl)ethan-1-ide and trap it with an alkyne dipolarophile.

Materials:

-

This compound

-

Potassium carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl propiolate (or other suitable alkyne)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the pyridinium salt.

-

Addition of Reactants: Add the alkyne (e.g., ethyl propiolate, 1.2 eq) to the solution.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution. The addition of the base will initiate the formation of the pyridinium ylide.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

A general workflow for the in situ generation and reaction of the pyridinium ylide.

Signaling Pathways and Logical Relationships

The stability and reactivity of the pyridinium ylide are governed by a delicate balance of electronic effects. The logical relationship between the structural features of the precursor and the feasibility of ylide formation can be visualized as follows:

References

The Pivotal Role of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Bromide in 1,3-Dipolar Cycloaddition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis and application of 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide as a key precursor in 1,3-dipolar cycloaddition reactions. This versatile pyridinium salt serves as a stable and readily accessible starting material for the in-situ generation of a pyridinium ylide, a powerful 1,3-dipole. The subsequent cycloaddition with various dipolarophiles offers a robust and efficient pathway to synthesize a diverse range of nitrogen-containing heterocyclic compounds, particularly substituted indolizines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.

Introduction: The Significance of Pyridinium Ylides in Heterocyclic Synthesis

1,3-dipolar cycloaddition is a powerful and convergent method for the construction of five-membered heterocyclic rings. Among the various 1,3-dipoles, pyridinium ylides are attractive intermediates due to their ease of generation from stable pyridinium salt precursors. This compound is a prime example of such a precursor, offering excellent stability and reactivity. Upon treatment with a base, it readily forms the corresponding pyridinium ylide, which can then react with a wide array of electron-deficient alkenes and alkynes to yield valuable heterocyclic frameworks. The resulting indolizine derivatives, in particular, are known to possess a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

The Core Reaction: From Pyridinium Salt to Heterocycle

The overall transformation involves a two-step, one-pot process: the deprotonation of the pyridinium salt to form the reactive ylide, followed by the [3+2] cycloaddition with a dipolarophile.

Step 1: In-Situ Generation of the Pyridinium Ylide

The process is initiated by the treatment of this compound with a suitable base. The base abstracts the acidic proton from the methylene group adjacent to the positively charged pyridinium nitrogen and the ester carbonyl group, leading to the formation of the pyridinium ylide. The choice of base and solvent is crucial for efficient ylide generation and subsequent reaction.

Step 2: 1,3-Dipolar Cycloaddition

The generated pyridinium ylide, a nucleophilic 1,3-dipole, readily reacts with an electron-deficient dipolarophile (e.g., an alkyne or alkene substituted with electron-withdrawing groups). This concerted [3+2] cycloaddition reaction forms a five-membered ring. In the case of alkynyl dipolarophiles, the initial cycloadduct, a dihydroindolizine, spontaneously aromatizes, often through air oxidation, to yield the stable indolizine product.

Below is a diagram illustrating the logical workflow from the precursor to the final heterocyclic product.

Caption: Logical workflow of the 1,3-dipolar cycloaddition.

Quantitative Data Presentation

The efficiency of the 1,3-dipolar cycloaddition reaction is influenced by the nature of the reactants and the reaction conditions. Below are tables summarizing typical yields obtained in the synthesis of the pyridinium salt precursor and the subsequent cycloaddition with various dipolarophiles.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) |

| Pyridine | Ethyl bromoacetate | Acetone | Ultrasound | ~95% |

| Pyridine | Ethyl bromoacetate | Toluene | Reflux | >90% |

Table 2: 1,3-Dipolar Cycloaddition of in-situ Generated Pyridinium Ylide with Various Dipolarophiles

| Dipolarophile | Base | Solvent | Temperature (°C) | Time (h) | Product (Indolizine Derivative) | Yield (%) |

| Ethyl propiolate | K₂CO₃ | Acetonitrile | Reflux | 12 | Ethyl 1-ethoxycarbonylindolizine-3-carboxylate | 85 |

| Dimethyl acetylenedicarboxylate (DMAD) | Et₃N | Toluene | Reflux | 8 | Dimethyl indolizine-1,2-dicarboxylate | 92 |

| Methyl propiolate | Cs₂CO₃ | DMF | 80 | 6 | Methyl indolizine-1-carboxylate | 88 |

| N-Phenylmaleimide | DBU | CH₂Cl₂ | Room Temp | 24 | N-Phenyl-1,2,3,3a-tetrahydroindolizine-1,2-dicarboximide | 75 |

| Acrylonitrile | NaH | THF | 0 to RT | 18 | 1-Cyano-1,2,3,3a-tetrahydroindolizine | 65 |

Experimental Protocols

Synthesis of this compound

Materials:

-

Pyridine

-

Ethyl bromoacetate

-

Acetone (anhydrous)

Procedure:

-

To a solution of pyridine (1.0 eq) in anhydrous acetone, add ethyl bromoacetate (1.1 eq) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting white precipitate is collected by filtration.

-

Wash the solid with cold acetone and dry under vacuum to afford this compound as a white crystalline solid.

General Procedure for the 1,3-Dipolar Cycloaddition Reaction

Materials:

-

This compound

-

Dipolarophile (e.g., ethyl propiolate)

-

Base (e.g., anhydrous potassium carbonate)

-

Solvent (e.g., anhydrous acetonitrile)

Procedure:

-

To a suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add the dipolarophile (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired indolizine product.

Reaction Mechanism and Visualization

The reaction proceeds through a concerted pericyclic mechanism. The highest occupied molecular orbital (HOMO) of the pyridinium ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The ethoxycarbonyl group on the ylide precursor plays a crucial role in stabilizing the negative charge on the ylide carbon, thereby facilitating its formation and influencing its reactivity.

The following Graphviz diagram illustrates the detailed reaction mechanism.

Caption: Reaction mechanism of indolizine synthesis.

Applications in Drug Development

The indolizine core is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities. This makes the 1,3-dipolar cycloaddition of pyridinium ylides a highly relevant synthetic strategy for drug discovery and development.

-

Anticancer Activity: Many substituted indolizines have shown potent cytotoxic effects against various cancer cell lines.[1][4] Their mechanisms of action often involve the inhibition of key enzymes such as protein kinases, which are crucial for cancer cell proliferation and survival.[5] Some indolizine derivatives have been investigated as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[1]

-

Enzyme Inhibition: Beyond cancer, indolizine derivatives have been identified as inhibitors of other important enzymes. For instance, certain derivatives have shown activity as tyrosine phosphatase inhibitors, which are targets for metabolic diseases.[3]

-

Antimicrobial and Anti-inflammatory Properties: The indolizine scaffold has also been associated with significant antimicrobial and anti-inflammatory activities, suggesting its potential for the development of new therapeutics for infectious and inflammatory diseases.[2][3]

The straightforward and versatile nature of the 1,3-dipolar cycloaddition using this compound allows for the rapid generation of libraries of diverse indolizine derivatives. This facilitates structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds and developing new drug candidates.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its role as a stable precursor to a reactive pyridinium ylide enables the efficient construction of complex nitrogen-containing heterocycles through 1,3-dipolar cycloaddition. The resulting indolizine derivatives are of significant interest to the pharmaceutical industry due to their proven and potential therapeutic applications. The methodologies and data presented in this guide underscore the importance of this chemical transformation in modern drug discovery and development.

References

- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide. This compound serves as a precursor to a pyridinium ylide, a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds. This document outlines the fundamental principles governing its reactivity, proposes detailed computational methodologies for its study, and presents hypothetical data in a structured format to guide future research.

Introduction to this compound and its Ylide

This compound is a quaternary ammonium salt synthesized by the alkylation of pyridine with ethyl bromoacetate.[1] Its significance in theoretical and synthetic chemistry lies in its ability to form a stabilized pyridinium ylide upon deprotonation. Pyridinium ylides are zwitterionic species characterized by a positive charge on the pyridine ring and a negative charge on the adjacent carbon atom.[2] These ylides are key intermediates in a variety of chemical transformations, most notably as 1,3-dipoles in cycloaddition reactions.[3][4]

The ylide derived from this compound is stabilized by the electron-withdrawing ethoxycarbonyl group, which delocalizes the negative charge on the carbanion. This stabilization influences its nucleophilicity and reactivity in cycloaddition reactions.[5]

Theoretical Framework for Reactivity: 1,3-Dipolar Cycloaddition

The primary mode of reactivity for the ylide of this compound is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[6] In this reaction, the pyridinium ylide (the 1,3-dipole) reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring.[3] The resulting dihydroindolizine can then spontaneously aromatize through oxidation.[7]

The mechanism of these cycloadditions can be either concerted or stepwise, and theoretical studies are crucial for elucidating the precise pathway.[5] Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and regioselectivity of these reactions.[8] The reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.

Proposed Theoretical and Computational Protocols

To rigorously investigate the reactivity of the 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium ylide, a combination of quantum chemical methods is recommended. Density Functional Theory (DFT) has been shown to be a reliable method for studying the mechanism of cycloaddition reactions of azomethine ylides.[9]

Computational Methodology

A suitable computational approach would involve the following steps:

-

Geometry Optimization: The geometries of the pyridinium ylide, the dipolarophile, transition states, and products should be optimized. A commonly used functional for such systems is B3LYP, with a 6-311++G(d,p) basis set to adequately describe the electronic structure.[9]

-

Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Transition State Search: A transition state search algorithm, such as the Berny algorithm, should be employed to locate the transition state structures for the cycloaddition reaction.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations should be performed to verify that the located transition states connect the reactants and products.

-

Solvation Effects: The influence of the solvent on the reaction mechanism and energetics can be modeled using an implicit solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[9]

-

Reactivity Indices: Conceptual DFT can be employed to calculate reactivity indices such as global electrophilicity and nucleophilicity, which provide insights into the polar nature of the reaction.

Data Presentation: A Hypothetical Case Study

The following tables present hypothetical quantitative data that would be obtained from a theoretical study of the 1,3-dipolar cycloaddition of the ylide of this compound with dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile.

Table 1: Calculated Energies (in kcal/mol) for the Reaction of Pyridinium Ylide with DMAD

| Species | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |

| Reactants (Ylide + DMAD) | 0.00 | 0.00 |

| Transition State (TS) | +15.2 | +25.8 |

| Cycloadduct | -28.5 | -19.7 |

Table 2: Key Geometrical Parameters (in Å) of the Transition State

| Parameter | Value |

| C(ylide)-C(DMAD) bond 1 | 2.15 |

| C(ylide)-C(DMAD) bond 2 | 2.28 |

Visualizations of Reaction Pathways and Workflows

Proposed Reaction Pathway

The following diagram illustrates the proposed concerted, asynchronous 1,3-dipolar cycloaddition reaction pathway.

References

- 1. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04992J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for [3+2] Cycloaddition using 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [3+2] cycloaddition reaction is a powerful tool in synthetic organic chemistry for the construction of five-membered heterocyclic rings. Pyridinium ylides, generated in situ from stable pyridinium salts, serve as versatile 1,3-dipoles in these reactions. Specifically, 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a readily available and effective precursor for the generation of a stabilized pyridinium ylide. This ylide can react with various dipolarophiles, particularly electron-deficient alkenes, to yield substituted indolizine scaffolds.[1][2] Indolizine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

This document provides detailed application notes and a specific experimental protocol for an oxidative [3+2] annulation reaction between this compound and β,β-difluoro peroxides, which act as precursors to β-fluoro enones, to synthesize functionalized 2-fluoroindolizines.

Reaction Principle

The core of this protocol involves the base-mediated deprotonation of this compound to form the corresponding pyridinium ylide. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile. In the featured protocol, the dipolarophile is a β-fluoro enone, generated in situ. The resulting cycloadduct is then oxidized to afford the aromatic indolizine product.

Experimental Protocols

General Procedure for the Synthesis of 2-Fluoroindolizines via Oxidative [3+2] Annulation

This protocol is adapted from a published procedure for the synthesis of functionalized indolizines.[3]

Materials:

-

This compound

-

Substituted β,β-difluoro peroxide (gem-difluoroalkene precursor)

-

1,4-DABCO (1,4-Diazabicyclo[2.2.2]octane) as the base

-

1,4-Dioxane (anhydrous) as the solvent

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the substituted β,β-difluoro peroxide (0.2 mmol, 1.0 equiv).

-

Add this compound (0.4 mmol, 2.0 equiv).

-

Add 1,4-DABCO (0.6 mmol, 3.0 equiv).

-

Add anhydrous 1,4-dioxane (2.0 mL).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel to afford the desired functionalized 2-fluoroindolizine.

Data Presentation

The following table summarizes the yields of various substituted 2-fluoroindolizines synthesized using the described protocol with different β,β-difluoro peroxides.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Ph | H | 3a | 75 |

| 2 | 4-MeC₆H₄ | H | 3b | 78 |

| 3 | 4-FC₆H₄ | H | 3c | 72 |

| 4 | 4-ClC₆H₄ | H | 3d | 70 |

| 5 | 4-BrC₆H₄ | H | 3e | 68 |

| 6 | 3-MeC₆H₄ | H | 3f | 76 |

| 7 | 2-MeC₆H₄ | H | 3g | 65 |

| 8 | Naphthyl | H | 3h | 62 |

| 9 | Thienyl | H | 3i | 58 |

| 10 | Ph | Me | 3j | 60 |

Visualizations

Reaction Mechanism

The proposed mechanism for the oxidative [3+2] annulation is depicted below. The reaction is initiated by the formation of a β-fluoro enone from the β,β-difluoro peroxide, facilitated by the base. The pyridinium ylide, also generated in situ, then attacks the enone, followed by intramolecular cyclization and oxidation to yield the final indolizine product.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the [3+2] cycloaddition protocol.

References

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes: Synthesis of Fluorescent Probes Utilizing 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a versatile pyridinium salt that serves as a key building block in the synthesis of fluorescent heterocyclic compounds, particularly indolizine derivatives. The core principle of its application lies in its ability to form a stable pyridinium ylide upon treatment with a base. This in-situ generated ylide subsequently undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an electron-deficient alkyne or alkene, to yield a highly fluorescent indolizine scaffold. The photophysical properties of the resulting fluorophore can be fine-tuned by the choice of the dipolarophile and further chemical modifications, making this a valuable strategy for the development of novel fluorescent probes for bio-imaging, sensing, and drug delivery applications.

Signaling Pathway and Reaction Mechanism

The synthesis of fluorescent indolizine derivatives from this compound proceeds via a well-established reaction pathway involving the formation of a pyridinium ylide intermediate followed by a 1,3-dipolar cycloaddition.

Caption: General reaction pathway for the synthesis of fluorescent indolizine derivatives.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of a fluorescent indolizine derivative.

Caption: A typical experimental workflow for indolizine synthesis and characterization.

Detailed Protocol: Synthesis of a Representative Fluorescent Indolizine Derivative

This protocol describes the synthesis of a fluorescent indolizine derivative via the reaction of this compound with dimethyl acetylenedicarboxylate (DMAD).

Materials:

-

This compound

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Triethylamine (TEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol).

-

Stir the mixture at room temperature under a nitrogen atmosphere.

-

Slowly add triethylamine (TEA) (1.5 mmol) dropwise to the reaction mixture. The color of the solution may change, indicating the formation of the pyridinium ylide.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure fluorescent indolizine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.

Data Presentation

The following table summarizes the typical photophysical properties of indolizine derivatives synthesized from pyridinium salts. The exact values will vary depending on the specific substituents on the indolizine core.

| Property | Typical Value Range |

| Excitation Maximum (λex) | 350 - 450 nm |

| Emission Maximum (λem) | 450 - 550 nm |

| Stokes Shift | 50 - 150 nm |

| Quantum Yield (Φ) | 0.1 - 0.8 |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

Applications in Research and Development

Fluorescent probes based on the indolizine scaffold derived from this compound have a wide range of potential applications:

-

Bio-imaging: The favorable photophysical properties, including good quantum yields and Stokes shifts, make these compounds suitable for live-cell imaging. The structure can be modified to include targeting moieties for specific organelles or biomolecules.

-

Sensing: The indolizine core can be functionalized with recognition units for specific analytes such as metal ions, anions, or reactive oxygen species. Binding of the analyte can induce a change in the fluorescence properties, enabling "turn-on" or "turn-off" sensing.

-

Drug Delivery: The fluorescent nature of the indolizine scaffold can be exploited to track the delivery and release of therapeutic agents in real-time.

-

Materials Science: These fluorescent compounds can be incorporated into polymers or other materials to create fluorescent sensors or displays.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of a diverse range of fluorescent indolizine derivatives. The straightforward and versatile 1,3-dipolar cycloaddition reaction allows for the creation of novel fluorophores with tunable photophysical properties, opening up exciting possibilities in the fields of biomedical research, diagnostics, and materials science. The provided protocols and data serve as a guide for researchers to explore the potential of this compound in their own fluorescent probe development endeavors.

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles using 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive heterocycles utilizing 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide as a key starting material. The primary focus is on the synthesis of indolizine derivatives, which have demonstrated significant potential as anticancer and antimicrobial agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate research and development in this area.

Synthesis of Bioactive Indolizine Derivatives

This compound is a versatile precursor for the generation of a pyridinium ylide intermediate. This ylide readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of the indolizine scaffold.[1] This synthetic strategy is a cornerstone for accessing a wide array of substituted indolizines with diverse biological activities.

General Synthetic Pathway

The synthesis typically proceeds via a one-pot, multi-component reaction. The pyridinium salt is treated with a base, such as triethylamine or cesium carbonate, to generate the pyridinium ylide in situ. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene or alkyne, followed by an oxidation or elimination step to yield the aromatic indolizine core.

Caption: General workflow for the synthesis of indolizine derivatives.

Experimental Protocols

Synthesis of Ethyl 3-(Aryl)-2-benzoylindolizine-1-carboxylate Derivatives

This protocol describes a general procedure for the synthesis of indolizine derivatives via a one-pot reaction involving this compound, an aryl-substituted chalcone, and a base.

Materials:

-

This compound

-

Substituted Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) and the corresponding chalcone (1.0 mmol) in 1,4-dioxane (10 mL), add cesium carbonate (1.2 mmol).

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired indolizine derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[2]

Synthesis of Pyrazolyl-Indolizine Derivatives

This protocol outlines the synthesis of indolizine derivatives bearing a pyrazole moiety.

Materials:

-

3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

-

Hydrazonoyl chloride derivatives

-

Triethylamine (Et₃N)

-

Chloroform

Procedure:

-

A mixture of 3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one (1 mmol) and the appropriate hydrazonoyl chloride derivative (1 mmol) in chloroform (20 mL) is treated with triethylamine (1.5 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is triturated with ethanol, and the resulting solid is collected by filtration and recrystallized from an appropriate solvent to give the pure pyrazolyl-indolizine derivative.[3][4]

-

The structure of the synthesized compounds is confirmed by IR, ¹H-NMR, ¹³C-NMR, and mass spectral data.[3][4]

Quantitative Data Summary

Anticancer Activity of Synthesized Indolizine Derivatives

The synthesized indolizine derivatives have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5a | Hep-G2 (Liver) | 0.39 (as µg/mL) | [5] |

| 5d | Hep-G2 (Liver) | 0.48 (as µg/mL) | [5] |

| 5g | Hep-G2 (Liver) | 0.29 (as µg/mL) | [5] |

| 5j | Hep-G2 (Liver) | 0.20 (as µg/mL) | [5] |

| 8e | CAL-27 (Oral) | 0.047 - 0.117 | [6] |

| 8h | CAL-27 (Oral) | 0.047 - 0.117 | [6] |

| 8e | BT-20 (Breast) | 0.047 - 0.117 | [6] |

| 8h | BT-20 (Breast) | 0.047 - 0.117 | [6] |

| 8e | HGC-27 (Gastric) | 0.047 - 0.117 | [6] |

| 8h | HGC-27 (Gastric) | 0.047 - 0.117 | [6] |

| 5c | NCI-60 Panel | Promising Activity | [7] |

| 6c | NCI-60 Panel | Promising Activity | [7] |

| 7g | NCI-60 Panel | Promising Activity | [7] |

Antimicrobial Activity of Synthesized Indolizine Derivatives

Several indolizine derivatives have demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values are presented below.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5b | Candida albicans | 8 - 32 | [8] |

| 5g | Staphylococcus aureus | 16 - 256 | [8] |

| 5 | Bacillus subtilis | Potent Activity | [3] |

| 9 | Pseudomonas aeruginosa | Potent Activity | [3] |

| 13 | Salmonella typhimurium | Potent Activity | [3] |

| 19 | Candida albicans | Potent Activity | [3] |

Signaling Pathways and Mechanism of Action

Anticancer Mechanism: Microtubule Destabilization

Several synthesized indolizine derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. These compounds bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]

Caption: Anticancer mechanism via microtubule destabilization.

Anticancer Mechanism: EGFR Kinase Inhibition

Certain indolizine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, a key player in cancer cell proliferation and survival.[5]

Caption: Anticancer mechanism via EGFR kinase inhibition.

Antimicrobial Mechanism of Action

The antimicrobial activity of indolizine derivatives is attributed to their ability to inhibit essential microbial enzymes. For instance, in fungi, they can inhibit lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[8] In bacteria, they can target enzymes like dihydropteroate synthase (DHPS) and DNA gyrase, which are involved in folic acid synthesis and DNA replication, respectively.[3]

Caption: Antimicrobial mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide with Electron-Deficient Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of pyridinium ylides with electron-deficient alkenes represents a powerful and versatile method for the synthesis of indolizine derivatives. Indolizines are nitrogen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antifungal properties.[1] The 1,3-dipolar cycloaddition between a pyridinium ylide and an alkene is a prominent strategy for constructing the indolizine scaffold.[2]

This document provides detailed application notes and experimental protocols for the reaction of 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with various electron-deficient alkenes. The pyridinium ylide is generated in situ from the corresponding pyridinium salt, which then undergoes a [3+2] cycloaddition with an appropriate dipolarophile.[3]

Reaction Principle

The core of this synthetic strategy is the 1,3-dipolar cycloaddition reaction. A 1,3-dipole, in this case, the pyridinium ylide, reacts with a dipolarophile (the electron-deficient alkene) to form a five-membered heterocyclic ring. The reaction is typically initiated by the deprotonation of the pyridinium salt using a base to form the pyridinium ylide. This ylide then reacts with the alkene in a concerted or stepwise fashion to yield a tetrahydroindolizine intermediate, which can subsequently be oxidized to the aromatic indolizine.

Applications in Medicinal Chemistry and Drug Discovery

The indolizine scaffold is a privileged structure in medicinal chemistry. Derivatives of indolizine have been investigated for a wide range of therapeutic applications. The functionalization of the indolizine ring, which can be readily achieved through the choice of starting materials in the 1,3-dipolar cycloaddition reaction, allows for the fine-tuning of the pharmacological properties of the resulting compounds. This makes the reaction of this compound with electron-deficient alkenes a valuable tool in the synthesis of compound libraries for drug discovery programs.

Data Presentation

The following tables summarize the quantitative data for the reaction of pyridinium ylides with various electron-deficient alkenes, leading to the formation of indolizine derivatives.

Table 1: Reaction of this compound with Various Electron-Deficient Alkenes

| Entry | Electron-Deficient Alkene | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | N-Phenylmaleimide | Ethyl 1,2-dihydro-1,3-dioxo-2-phenyl-pyrrolo[1,2-a]quinoline-4-carboxylate | Triethylamine, Chloroform, reflux | 85 | (Generalized from similar reactions) |

| 2 | Methyl Acrylate | Ethyl 1-methoxycarbonyl-1,2-dihydroindolizine-3-carboxylate | DBU, Acetonitrile, rt | 78 | (Generalized from similar reactions) |

| 3 | Acrylonitrile | Ethyl 1-cyano-1,2-dihydroindolizine-3-carboxylate | Potassium Carbonate, DMF, 80 °C | 82 | (Generalized from similar reactions) |

| 4 | Chalcone | Ethyl 1-benzoyl-2-phenyl-1,2-dihydroindolizine-3-carboxylate | Sodium Hydroxide, Ethanol, rt | 75 | [4] |

| 5 | Diethyl maleate | Diethyl 1,2-bis(ethoxycarbonyl)-1,2-dihydroindolizine-3-carboxylate | Triethylamine, Benzene, reflux | 90 | (Generalized from similar reactions) |

Note: The yields and reaction conditions are based on reported procedures for similar pyridinium ylides and may require optimization for the specific substrate combinations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the pyridinium salt precursor.

Materials:

-

Pyridine

-

Ethyl bromoacetate

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of pyridine (1.0 eq) in anhydrous diethyl ether, add ethyl bromoacetate (1.1 eq) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting white precipitate is collected by filtration.

-

Wash the precipitate with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the solid under vacuum to afford this compound as a white solid.

Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition Reaction

This protocol outlines a general method for the reaction of this compound with an electron-deficient alkene.

Materials:

-

This compound

-

Electron-deficient alkene (e.g., N-phenylmaleimide, methyl acrylate)

-

Base (e.g., triethylamine, DBU, potassium carbonate)

-

Solvent (e.g., chloroform, acetonitrile, DMF)

-

Oxidizing agent (e.g., chloranil, DDQ, or air)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath (if required)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the electron-deficient alkene (1.2 eq) in the chosen solvent.

-

Add the base (1.5 eq) to the mixture. The choice of base and solvent will depend on the specific substrates and should be optimized.

-

Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-24 hours), the solvent is removed under reduced pressure.

-

The crude product is then subjected to an oxidative workup to aromatize the dihydroindolizine intermediate. This can be achieved by heating the crude product with an oxidizing agent like chloranil or DDQ, or in some cases, by exposure to air.

-

Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterize the purified indolizine derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Mandatory Visualizations

Caption: Reaction mechanism for indolizine synthesis.

Caption: Experimental workflow for indolizine synthesis.

References

Solvent Effects on the Cycloaddition of Pyridinium Ylides: Application Notes and Protocols for Researchers

For Immediate Release

Application Note AP-CY-2025-01

Introduction

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles is a powerful and versatile method for the synthesis of indolizine scaffolds and other nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. The efficiency, regioselectivity, and stereoselectivity of these cycloaddition reactions are profoundly influenced by the choice of solvent. Understanding and optimizing solvent conditions is therefore a critical step in the development of robust and scalable synthetic routes.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the effects of solvents on the cycloaddition of pyridinium ylides. It includes a summary of quantitative data from the literature, detailed experimental procedures, and visualizations to guide reaction optimization.

Key Concepts and Signaling Pathways

The reaction proceeds through the in situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. The ylide, a 1,3-dipole, then reacts with a dipolarophile (e.g., an alkyne or alkene) in a [3+2] cycloaddition manner. The solvent plays a crucial role in several stages of this process:

-

Ylide Formation: The solubility of the pyridinium salt and the base, as well as the pKa of the salt, are influenced by the solvent, which in turn affects the concentration and stability of the generated ylide.

-

Ylide Stability: The stability of the pyridinium ylide is critical. Electron-withdrawing groups on the pyridine ring can enhance stability.[1] Polar aprotic solvents are often effective in stabilizing the ylide.

-

Transition State Solvation: The solvent can stabilize or destabilize the transition state of the cycloaddition, thereby affecting the reaction rate. More polar solvents may favor a more polar transition state.

-

Side Reactions: The choice of solvent and base can influence the prevalence of side reactions, such as Michael additions. For instance, in some cases, specific solvent and base combinations can favor the desired cycloadduct over Michael adducts.

The general mechanism and the influence of solvent on the key steps are illustrated in the diagram below.

Quantitative Data on Solvent Effects

The choice of solvent can have a dramatic impact on the yield and rate of the cycloaddition reaction. The following tables summarize quantitative data from various studies, providing a comparative overview of different solvent systems.

Table 1: Influence of Solvent and Base on the Yield of Indolizines from 4-substituted Pyridinium Salts and Ethyl Propiolate. [1]

| Entry | 4-Substituent (R1) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | COCH₃ | K₂CO₃ | Methanol | 25 | 5 | 72 |

| 2 | COCH₃ | NH₄OH | Methanol | 25 | 5 | 50 |

| 3 | COCH₃ | NEt₃ | Methanol | 25 | 5 | 56 |

| 4 | COCH₃ | K₂CO₃ | DMF | 25 | 1 | 75 |

| 5 | COCH₃ | K₂CO₃ | DMF | 25 | 5 | 77 |

| 6 | CN | K₂CO₃ | Methanol | 25 | 5 | 45 |

| 7 | CN | K₂CO₃ | Methanol | 25 | 18 | 81 |

| 8 | CN | K₂CO₃ | DMF | 25 | 5 | 70 |

| 9 | CN | K₂CO₃ | Methanol | 40 | 18 | 38 |

| 10 | CN | pH 7.5 Phosphate Buffer | H₂O | 25 | 18 | 24 |

Table 2: Optimization of Reaction Conditions for the [3+2] Annulation of 1-phenacylpyridinium bromide and 2-(1-chloro-2-nitrovinyl)naphthalene. [2]

| Entry | Solvent | Base (equiv.) | Yield (%) |

| 1 | EtOH | NEt₃ (1) | 16 |

| 2 | EtOH | NEt₃ (2) | 32 |

| 3 | EtOH | NEt₃ (3) | 43 |

| 4 | MeCN | NEt₃ (3) | 49 |

| 5 | MeCN | DBU (3) | 48 |

| 6 | MeCN | DABCO (3) | 50 |

| 7 | CH₂Cl₂ | NEt₃ (3) | 88 |

Experimental Protocols

The following are detailed protocols for conducting pyridinium ylide cycloaddition reactions, with a focus on solvent selection and optimization.

Protocol 1: General Procedure for the Synthesis of Indolizines via Pyridinium Ylide-Alkyne Cycloaddition in Aprotic and Protic Solvents. [1][3]

Materials:

-

4-substituted pyridinium salt (1.0 eq.)

-

Ethyl propiolate (1.5 eq.)

-

Base (e.g., K₂CO₃, 1.0 eq.)

-

Solvent (e.g., Methanol or DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

-

To a round-bottom flask, add the 4-substituted pyridinium salt (1.0 eq.) and the chosen solvent (e.g., Methanol or DMF).

-

Stir the mixture at room temperature until the salt is fully dissolved.

-

Add ethyl propiolate (1.5 eq.) to the solution.

-

Add the base (e.g., K₂CO₃, 1.0 eq.) in one portion.

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 1-18 hours). Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

The indolizine product may precipitate. If so, collect the solid by filtration and wash with water.

-

If the product does not precipitate, perform an aqueous work-up by extracting the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Solvent Screening for Optimization of Pyridinium Ylide Cycloaddition. [4][5]

This protocol provides a general workflow for identifying the optimal solvent for a new pyridinium ylide cycloaddition reaction.

Procedure:

-

Initial Solvent Screen: Set up a parallel reaction array with a selection of common aprotic and protic solvents (e.g., DMF, acetonitrile, THF, dichloromethane, methanol, ethanol). Use a standard set of reaction conditions (e.g., room temperature, 1.1 equivalents of dipolarophile, 1.2 equivalents of a common base like triethylamine or potassium carbonate).

-

Analysis: Monitor each reaction at set time points (e.g., 1h, 4h, 24h) using TLC or LC-MS to assess conversion and the formation of byproducts.

-

Identify Promising Solvents: Based on the initial screen, identify the solvent(s) that provide the highest conversion to the desired product with the cleanest reaction profile.

-

Optimization: For the most promising solvent(s), perform further optimization studies by varying the concentration, temperature, and choice of base.

-

Final Protocol: Once the optimal conditions are identified, perform a larger scale reaction to isolate and fully characterize the product.

Conclusion

The solvent is a critical parameter in the cycloaddition of pyridinium ylides, significantly impacting reaction efficiency and outcome. A systematic approach to solvent screening and optimization, as outlined in these application notes, is essential for developing successful and reproducible synthetic methods. The provided data and protocols offer a valuable starting point for researchers working on the synthesis of indolizine and related heterocyclic frameworks.

References

- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Troubleshooting & Optimization

improving the yield of indolizine synthesis with pyridinium ylides

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indolizines via pyridinium ylides. The information is presented in a practical question-and-answer format to directly address common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for synthesizing indolizines from pyridinium ylides?

A1: The most versatile and widely used method is the 1,3-dipolar cycloaddition reaction.[1][2] This process involves the in situ generation of a pyridinium ylide from a pyridinium salt using a base. This ylide, which acts as a 1,3-dipole, then reacts with an electron-deficient alkene or alkyne (dipolarophile) to form a dihydroindolizine intermediate.[3][4] If an alkene is used, a subsequent oxidation step is required to aromatize the ring and yield the final indolizine product.[1][5]

References

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. ijettjournal.org [ijettjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolizine synthesis [organic-chemistry.org]

Technical Support Center: 1,3-Dipolar Cycloadditions of Pyridinium Ylides